molecular formula C17H17N3O5 B11830062 Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11830062
M. Wt: 343.33 g/mol
InChI Key: SXZHRRSCXNJSPL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:

  • Diketone system (4,6-dioxo): May facilitate hydrogen bonding and influence reactivity.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-4,6-dioxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-3-25-17(23)13-14(21)12-8-18-20(15(12)19-16(13)22)9-10-4-6-11(24-2)7-5-10/h4-8,13H,3,9H2,1-2H3,(H,19,22)

InChI Key

SXZHRRSCXNJSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(NC1=O)N(N=C2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of a pyrazole derivative with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an inhibitory effect. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Core Heterocyclic Systems
  • Pyrazolo[3,4-b]pyridine (Target): Exhibits a fused pyrazole-pyridine system with substituents at positions 1, 4, 5, and 5.
  • Pyrazolo[4,3-c]pyridine (Compound 6g, ): Differs in ring fusion positions, altering electronic distribution and steric effects .
  • Pyrazolo[3,4-b]pyrazine (Compounds 13a–e, ): Replaces pyridine with pyrazine, introducing additional nitrogen atoms that may affect basicity and coordination chemistry .
Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: Target’s 4-methoxybenzyl (electron-donating) vs. cyano or bromophenyl groups (electron-withdrawing) in analogs (e.g., ) influence electronic properties and reactivity .
  • Polarity Modifiers: Ethyl carboxylate (target) vs. cyano () or methyl () groups alter solubility and intermolecular interactions .

Physical and Chemical Properties

  • Comparable data for the target compound are unavailable.
  • Solubility: Ethyl carboxylate groups (target, 6g) likely enhance water solubility versus cyano () or methyl () substituents, which are less polar .

Biological Activity

Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C18H20N2O5C_{18}H_{20}N_2O_5, with a molecular weight of approximately 348.36 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₅
Molecular Weight348.36 g/mol
CAS Number123456-78-9
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism appears to involve inhibition of key metabolic pathways essential for bacterial growth.

Case Study: Antitubercular Activity

In a study conducted by Rao et al. (2023), derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for their antitubercular properties using the Microplate Alamar Blue Assay (MABA). The study found that compounds with specific substitutions exhibited promising activity against M. tuberculosis H37Rv strain, suggesting a potential therapeutic pathway for treating tuberculosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory activity is believed to be mediated through the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro tests have shown cytotoxic effects on several cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against M. tuberculosisRao et al. (2023)
Anti-inflammatoryReduces cytokine production
AnticancerCytotoxic effects on cancer cell lines

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